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molecular formula C10H12N2O2 B8787751 4-(2-Aminoethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

4-(2-Aminoethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B8787751
M. Wt: 192.21 g/mol
InChI Key: KOYVJBYLIWQFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09416138B2

Procedure details

Dissolve ammonium acetate (1.3 g, 16.19 mmol) in EtOH (15.69 mL); add 2-(3-oxo-1,4-benzoxazin-4-yl)acetaldehyde (150 mg, 0.78 mmol), sodium cyanoborohydride (155.7 mg, 2.35 mmol), and aqueous ammonia (32%; 5.64 g, 105.91 mmol). Charge a sealable tube with the mixture and seal the tube. Heat to 80° C. and stir overnight. Thereafter allow the mixture to cool to ambient temperature and remove the solvent under reduced pressure. Add EtOAc; wash with brine; NaHCO3 (saturated, aqueous); dry; filter; and concentrate the filtrate under reduced pressure. Purify via flash column chromatography eluting with a step gradient of 5%, 10% and 20% MeOH in DCM. Combine the desired fractions and remove the solvent under reduced pressure to provide the title compound (170 mg, 80%). MS (m/z): 193 (M+1).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
15.69 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
155.7 mg
Type
reactant
Reaction Step Three
Quantity
5.64 g
Type
reactant
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[NH4+].[O:6]=[C:7]1[N:12]([CH2:13][CH:14]=O)[C:11]2[CH:16]=[CH:17][CH:18]=[CH:19][C:10]=2[O:9][CH2:8]1.C([BH3-])#[N:21].[Na+].N>CCO>[NH2:21][CH2:14][CH2:13][N:12]1[C:11]2[CH:16]=[CH:17][CH:18]=[CH:19][C:10]=2[O:9][CH2:8][C:7]1=[O:6] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
15.69 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
O=C1COC2=C(N1CC=O)C=CC=C2
Step Three
Name
Quantity
155.7 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Four
Name
Quantity
5.64 g
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charge a sealable tube with the mixture
CUSTOM
Type
CUSTOM
Details
seal the tube
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
remove the solvent under reduced pressure
WASH
Type
WASH
Details
wash with brine
CUSTOM
Type
CUSTOM
Details
dry
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
and concentrate the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purify via flash column chromatography
WASH
Type
WASH
Details
eluting with a step gradient of 5%, 10% and 20% MeOH in DCM
CUSTOM
Type
CUSTOM
Details
remove the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCCN1C(COC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 113.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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